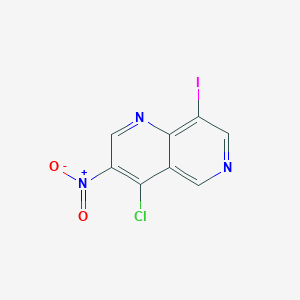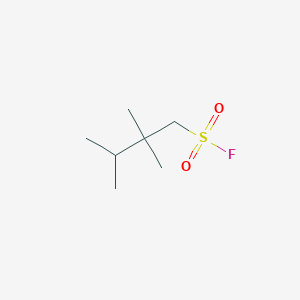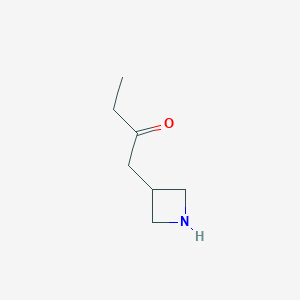
1-(Azetidin-3-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-azetidinylbutan-2-one , is a chemical compound with the molecular formula C₇H₁₃NO. Its molecular weight is 127.18 g/mol. This compound features a four-membered azetidine ring fused to a butanone moiety. The azetidine ring imparts unique properties to this compound, making it interesting for various applications .
準備方法
a. Synthetic Routes: Several synthetic routes exist for the preparation of 1-(Azetidin-3-yl)butan-2-one. One notable method involves the reaction of 3-methylpyridine with ethyl pivalate, followed by hydroxylamine hydrochloride and substituted benzoic acid. The process includes addition, oximization, and esterification reactions, yielding the compound with moderate reaction conditions and high yield .
b. Industrial Production: While specific industrial production methods may vary, the synthesis typically involves scalable processes based on the established synthetic routes. Optimization for large-scale production ensures efficiency and cost-effectiveness.
化学反応の分析
1-(Azetidin-3-yl)butan-2-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction processes may yield corresponding alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine nitrogen or the carbonyl carbon.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) play crucial roles in these reactions.
科学的研究の応用
1-(Azetidin-3-yl)butan-2-one finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on its potential as a drug candidate or pharmacophore.
Industry: It may be used in the production of specialty chemicals or pharmaceutical intermediates.
作用機序
The exact mechanism by which 1-(Azetidin-3-yl)butan-2-one exerts its effects depends on its specific application. It could involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
While 1-(Azetidin-3-yl)butan-2-one is unique due to its azetidine ring, similar compounds include other β-ketoesters, pyridine derivatives, and small cyclic ketones. Highlighting its distinct features can provide insights into its potential advantages.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
1-(azetidin-3-yl)butan-2-one |
InChI |
InChI=1S/C7H13NO/c1-2-7(9)3-6-4-8-5-6/h6,8H,2-5H2,1H3 |
InChIキー |
FVRZDMOZHDCHNF-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)

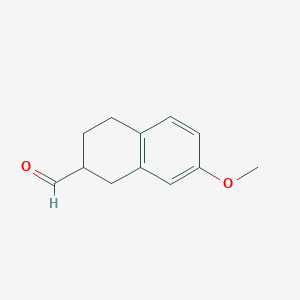
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)

![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
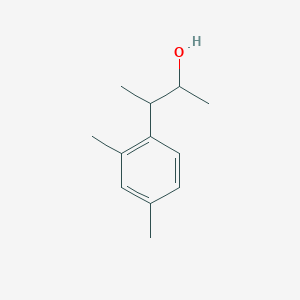
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
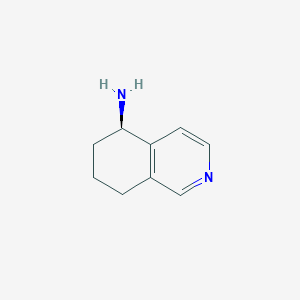

![3-[(2-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13203739.png)
